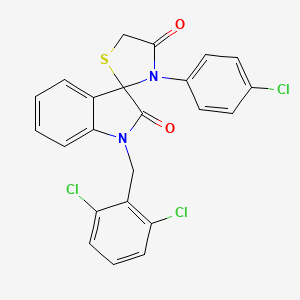
3'-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2'-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one is a complex organic compound that features a unique structure combining indolinone and thiazolidinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Chlorophenyl and Dichlorobenzyl Groups: The chlorophenyl and dichlorobenzyl groups are introduced via nucleophilic substitution reactions, often using chlorinated benzyl halides and phenyl halides in the presence of a base.
Spirocyclization: The final step involves the formation of the spiro-thiazolidinone ring. This can be achieved by reacting the indolinone intermediate with a thioamide or thiourea derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets in novel ways.
Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one
- 3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one analogs : Compounds with slight modifications in the chlorophenyl or dichlorobenzyl groups.
- Other Spiro-indolinone-thiazolidinone Compounds : Compounds with different substituents on the indolinone or thiazolidinone rings.
Uniqueness
The uniqueness of 3’-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-indolinone-3-spiro-2’-thiazolidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-1'-[(2,6-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O2S/c24-14-8-10-15(11-9-14)28-21(29)13-31-23(28)17-4-1-2-7-20(17)27(22(23)30)12-16-18(25)5-3-6-19(16)26/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAKZCADPUPHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














